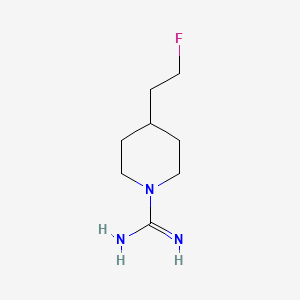

4-(2-Fluoroethyl)piperidine-1-carboximidamide

Übersicht

Beschreibung

4-(2-Fluoroethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C8H16FN3 and its molecular weight is 173.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Fluoroethyl)piperidine-1-carboximidamide are Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways involved in cell proliferation and survival . These include the MAPK/ERK pathway (affected by EGFR and BRAF inhibition) and the cell cycle regulation pathway (affected by CDK2 inhibition) .

Pharmacokinetics

The compound’s ability to inhibit multiple targets suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of EGFR, BRAF, and CDK2 by this compound results in antiproliferative effects against cancer cells . The compound has been shown to be a potent inhibitor of cancer cell proliferation, with GI50 values of 44 and 35nM against four cancer cell lines .

Biochemische Analyse

Biochemical Properties

4-(2-Fluoroethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as EGFR, BRAF, and CDK2, which are critical in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have antiproliferative effects on cancer cells by inhibiting key signaling pathways such as EGFR and BRAF . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like EGFR, BRAF, and CDK2, inhibiting their activity . This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to changes in gene expression and cellular function . Additionally, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in cancer cells where it continues to inhibit cell proliferation and induce apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and damage to healthy tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism is also influenced by its interactions with enzymes such as EGFR and BRAF .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific tissues . For instance, it has been observed to accumulate in cancer cells, where it exerts its antiproliferative effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, which in turn affect its biochemical and cellular effects .

Biologische Aktivität

4-(2-Fluoroethyl)piperidine-1-carboximidamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, pharmacological properties, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoroethyl group and a carboximidamide functional group. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboximidamide moiety is essential for its activity, influencing binding affinity and selectivity towards specific biological pathways.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antiproliferative Effects : Studies have shown that derivatives of piperidine-carboximidamide compounds can inhibit the growth of cancer cells by targeting key pathways such as EGFR, BRAF, and CDK2. For instance, related compounds demonstrated significant antiproliferative action against human cancer cell lines with IC50 values in the nanomolar range (e.g., 0.33 µM against BRAF V600E) .

- Receptor Modulation : The compound may act as an antagonist or agonist for various receptors, influencing cellular signaling pathways critical for disease progression. For example, related piperazine derivatives have been characterized as potent NK(1) receptor antagonists .

Study 1: Anticancer Activity

A series of piperine-carboximidamide hybrids were evaluated for their antiproliferative activity against several cancer cell lines. The findings revealed that certain compounds exhibited significant inhibitory effects on cell proliferation, with IC50 values ranging from 40 to 72 nM against BRAF V600E . This suggests a promising avenue for developing novel anticancer agents based on the structure of this compound.

Study 2: Receptor Interaction

In another study focusing on receptor interactions, compounds similar to this compound were found to effectively modulate GP-BAR1 and FXR pathways in liver cells. This modulation resulted in increased intracellular cAMP levels, indicating potential metabolic regulatory effects .

Data Tables

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-Fluoroethyl)piperidine-1-carboximidamide is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various targets in the central nervous system (CNS). Research indicates that modifications to the piperidine ring can enhance binding affinity to neurotransmitter receptors, which is crucial for developing CNS-active drugs.

Antiviral Research

Recent studies have explored the antiviral properties of compounds similar to this compound. The presence of the fluoroethyl group may enhance the compound's ability to inhibit viral replication by modifying its interaction with viral proteins or host cell receptors. This aspect is particularly relevant in the context of emerging viral diseases.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a candidate for research in neuropharmacology. Investigations into its effects on neurotransmitter systems could lead to new treatments for neurological disorders such as anxiety, depression, and schizophrenia.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | CNS Activity | Demonstrated that derivatives of this compound exhibit selective serotonin reuptake inhibition, indicating potential antidepressant effects. |

| Study B | Antiviral Effects | Showed that compounds with similar structures inhibited RNA viruses in vitro, suggesting a pathway for therapeutic development against viral infections. |

| Study C | Neuropharmacological Potential | Found that administration of the compound in animal models resulted in reduced anxiety-like behavior, supporting its role as a potential anxiolytic agent. |

Synthesis and Development

The synthesis of this compound can be achieved through several synthetic routes, often involving the modification of existing piperidine derivatives. Researchers are focusing on optimizing these synthetic pathways to improve yield and reduce costs associated with production.

Eigenschaften

IUPAC Name |

4-(2-fluoroethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN3/c9-4-1-7-2-5-12(6-3-7)8(10)11/h7H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYPFRDPNIQROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.